6-Chloro-4-morpholinopyridazin-3-amine

Description

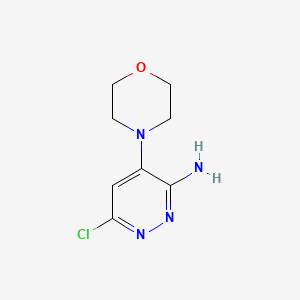

6-Chloro-4-morpholinopyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6, a morpholine group at position 4, and an amine at position 2. The morpholine moiety enhances solubility and bioavailability, while the chlorine atom contributes to electronic modulation and hydrophobic interactions in biological systems.

Properties

Molecular Formula |

C8H11ClN4O |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

6-chloro-4-morpholin-4-ylpyridazin-3-amine |

InChI |

InChI=1S/C8H11ClN4O/c9-7-5-6(8(10)12-11-7)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,12) |

InChI Key |

MWPKSEGTDMNXII-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=NN=C2N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogues differ in core heterocycles, substituents, and molecular weights. Key comparisons include:

Pyridazine vs. Triazine Derivatives

- N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d): Core: 1,3,5-Triazine (three nitrogen atoms in a six-membered ring). Substituents: Chlorine at position 4, morpholine at position 6, and benzylamine at position 2. Molecular Weight: ~303.79 g/mol (calculated from formula C₁₃H₁₅ClN₆O).

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f): Substituents: Diethylamine at position 2 instead of benzyl. Impact: Increased steric bulk may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets .

Pyridazine vs. Pyrimidine Derivatives

- 6-(3-Chlorophenyl)pyrimidin-4-amine: Core: Pyrimidine (two nitrogen atoms at positions 1 and 3). Substituents: 3-Chlorophenyl at position 6, amine at position 3. Molecular Weight: 205.64 g/mol (C₁₀H₈ClN₃).

Complex Pyridazine Derivatives

- LY2784544: Structure: Imidazo[1,2-b]pyridazine with morpholinomethyl, chloro-fluorobenzyl, and methylpyrazole groups. Molecular Weight: 469.94 g/mol (C₂₃H₂₅ClFN₇O). Key Feature: The extended structure enhances kinase inhibition potency but introduces synthetic complexity and higher metabolic liability .

Substituent-Driven Comparisons

Morpholine vs. Ethynyl Substitution

- 6-Chloro-4-ethynylpyridazin-3-amine: Substituents: Ethynyl at position 4 instead of morpholine. Molecular Weight: 153.57 g/mol (C₆H₄ClN₃).

Nitro vs. Chlorine Substitution

- 6-Morpholin-4-yl-3-nitropyridin-2-amine :

- Substituents : Nitro group at position 3.

- Molecular Weight : 239.64 g/mol (C₉H₁₁N₅O₃).

- Impact : The nitro group’s strong electron-withdrawing nature increases reactivity but may confer toxicity risks, limiting therapeutic utility compared to chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.